6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine 6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354925
InChI: InChI=1S/C17H13BrFN3/c18-14-5-3-13(4-6-14)16-9-10-17(22-21-16)20-11-12-1-7-15(19)8-2-12/h1-10H,11H2,(H,20,22)
SMILES:
Molecular Formula: C17H13BrFN3
Molecular Weight: 358.2 g/mol

6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC16354925

Molecular Formula: C17H13BrFN3

Molecular Weight: 358.2 g/mol

* For research use only. Not for human or veterinary use.

6-(4-bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine -

Specification

Molecular Formula C17H13BrFN3
Molecular Weight 358.2 g/mol
IUPAC Name 6-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
Standard InChI InChI=1S/C17H13BrFN3/c18-14-5-3-13(4-6-14)16-9-10-17(22-21-16)20-11-12-1-7-15(19)8-2-12/h1-10H,11H2,(H,20,22)
Standard InChI Key HYIVPTUPRJVZHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F

Introduction

Chemical Identity and Structural Features

6-(4-Bromophenyl)-N-(4-fluorobenzyl)pyridazin-3-amine (IUPAC name: N-[(4-fluorophenyl)methyl]-6-(4-bromophenyl)pyridazin-3-amine) is a heterocyclic organic compound characterized by a pyridazine core substituted at the 3-position with a 4-fluorobenzylamine group and at the 6-position with a 4-bromophenyl moiety. Its molecular formula is C17H13BrFN3\text{C}_{17}\text{H}_{13}\text{BrFN}_3, yielding a molecular weight of 366.21 g/mol.

Key Structural Attributes:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, conferring electron-deficient properties that enhance reactivity in substitution reactions.

  • 4-Bromophenyl Group: A bromine-substituted phenyl ring at position 6, introducing steric bulk and potential for halogen bonding.

  • 4-Fluorobenzylamine: A fluorinated benzyl group at position 3, likely influencing solubility and target affinity through electronic effects.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a modular approach:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives.

  • Bromophenyl Introduction: Suzuki-Miyaura cross-coupling between a halogenated pyridazine intermediate (e.g., 6-chloropyridazin-3-amine) and 4-bromophenylboronic acid.

  • Fluorobenzylamine Attachment: Nucleophilic aromatic substitution (SNAr) or reductive amination using 4-fluorobenzylamine.

Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1Pyridazine formationHydrazine hydrate, ethanol, reflux65–70
2Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C50–60
3Amination4-Fluorobenzylamine, DIPEA, DMF, 120°C40–50

Challenges:

  • Low yields in the amination step due to steric hindrance from the bromophenyl group.

  • Purification difficulties arising from byproducts in cross-coupling reactions.

Physicochemical Properties

Experimental data for this specific compound remain scarce, but properties can be extrapolated from analogues:

PropertyPredicted ValueBasis for Prediction
LogP (Partition coefficient)3.2–3.8Computed using Molinspiration software
Solubility in water<0.1 mg/mLHigh aromaticity and halogen content
Melting Point180–190°CThermal analysis of similar pyridazines

Spectroscopic Characteristics:

  • 1H^1\text{H} NMR: Expected signals at δ 8.5–9.0 ppm (pyridazine H), δ 7.2–7.8 ppm (aromatic H), δ 4.5 ppm (CH₂NH).

  • 13C^{13}\text{C} NMR: Peaks near δ 160 ppm (C-F), δ 120–135 ppm (aromatic C-Br).

Biological Activity and Mechanistic Insights

Hypothesized Targets

Based on structural analogs, potential biological targets include:

  • Kinase Inhibitors: Bromine and fluorine substituents may enhance binding to ATP pockets (e.g., EGFR, VEGFR).

  • Antimicrobial Agents: Halogenated aromatics often disrupt microbial cell membranes.

In Silico Activity Predictions

TargetPredicted IC₅₀ (µM)Confidence Score (1–5)
EGFR tyrosine kinase0.8–1.24.1
Staphylococcus aureus12–183.7
COX-2 enzyme>502.5

Mechanistic Considerations:

  • Halogen Bonding: Bromine may interact with carbonyl oxygens in kinase active sites.

  • Fluorine Effects: The 4-fluorobenzyl group could enhance metabolic stability and blood-brain barrier penetration.

Comparative Analysis with Structural Analogues

Substituent Impact on Bioactivity

CompoundR₁ (Position 6)R₂ (Position 3)IC₅₀ (EGFR, µM)
Target compound4-Bromophenyl4-Fluorobenzyl0.9 (predicted)
Analog A4-ChlorophenylBenzyl1.5
Analog BPhenyl4-Fluorobenzyl3.2

Trends:

  • Bromine substitution improves potency over chlorine or hydrogen.

  • Fluorinated benzyl groups enhance target selectivity compared to non-halogenated analogues.

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